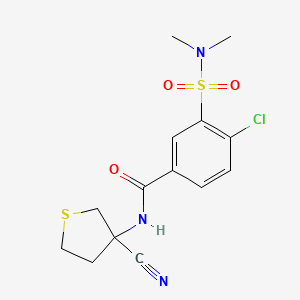

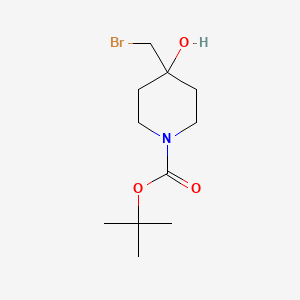

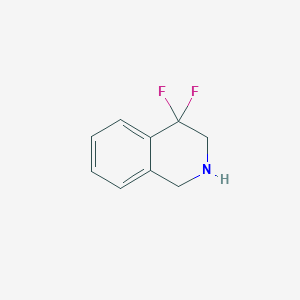

![molecular formula C19H19N3O4S2 B2541783 3,5-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 1002483-90-0](/img/structure/B2541783.png)

3,5-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or the modification of existing sulfonamide compounds. For instance, paper describes the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide through the reaction of 4-chlorobenzenesulfonyl chloride with different dimethyl substituted phenyl amine. Similarly, paper details the synthesis of novel benzenesulfonamide derivatives by reacting N-(4-acetylphenyl)benzene sulphonamide derivatives with N,N-dimethyl formamide dimethyl acetal (DMF-DMA) to afford acryloyl(phenyl)benzenesulfonamide derivatives.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with various functional groups. Paper provides insight into the molecular-electronic structure of two sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, which were characterized by X-ray single crystal diffraction. The structure of these molecules is organized as molecular crystals with hydrogen bonds of the C-H…O type.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, depending on their substituents. Paper explores the chemical reactivity of enaminonitriles towards hydrazine hydrate or hydroxylamine, leading to the synthesis of pyrazolyl and isoxazolyl-phenyl benzenesulfonamide derivatives. Additionally, the reactivity of acetylsulfonamide derivatives towards nitrogen nucleophiles and dimedone was studied, yielding novel benzene sulfonamide compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For example, paper mentions the poor water solubility of a novel small molecule HIF-1 pathway inhibitor, which is a benzenesulfonamide derivative. The presence of different substituents on the benzene ring can significantly affect the solubility, reactivity, and biological activity of these compounds. Paper discusses the synthesis of benzenesulfonamide compounds incorporating flexible triazole moieties, which showed significant intraocular pressure lowering activity in an animal model of glaucoma, indicating their potential as carbonic anhydrase inhibitors.

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

- A study elaborated on the synthesis of a variety of benzenesulfonamide derivatives, including compounds with structural similarities to 3,5-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide. These compounds displayed promising antimicrobial and antifungal properties, with some specifically showing significant antibacterial and antifungal potential (Abbasi et al., 2020).

Conformational Analysis and Structural Studies

- Rotational spectroscopy was used to investigate the conformations of benzenesulfonamides and their derivatives, shedding light on the influence of different substituents on their structures. This study provided insights into the molecular shapes and configurations of compounds similar to 3,5-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide (Vigorito et al., 2022).

Synthesis and Chemical Reactions

- Research on the synthesis and chemical reactions of benzenesulfonamide derivatives provides a foundation for understanding the chemical properties and potential reactions of 3,5-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide. This includes studies on novel synthesis methods, reaction conditions, and the resulting molecular structures (Padwa et al., 1996).

Tautomerism and Molecular Interactions

- Investigations into sulfonamide-sulfonimide tautomerism and molecular interactions provide insight into the dynamic nature of these compounds and their potential biological interactions. This research is crucial for understanding the behavior of 3,5-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide in various environments and its potential applications in medicinal chemistry (Branowska et al., 2022).

Propiedades

IUPAC Name |

3,5-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S2/c1-13-9-14(2)11-17(10-13)28(25,26)22-16-6-4-5-15(12-16)18-7-8-19(21-20-18)27(3,23)24/h4-12,22H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHZOWSKNUYHCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

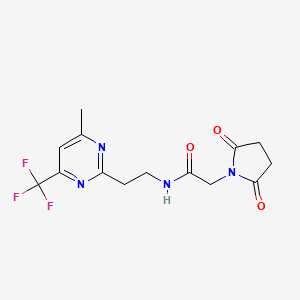

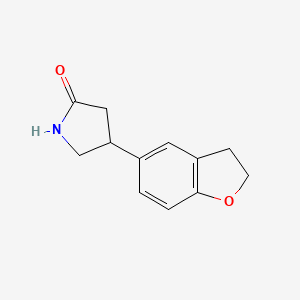

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenoxy-N-phenylpropanamide](/img/structure/B2541701.png)

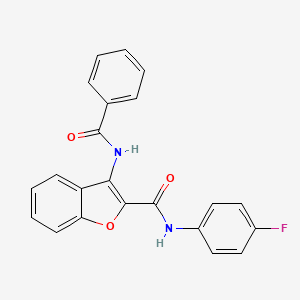

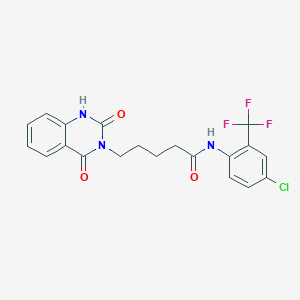

![1-[3-(5-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2541714.png)

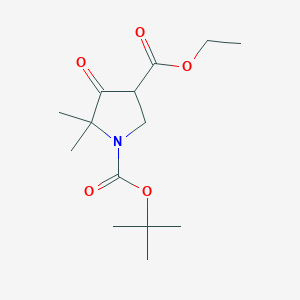

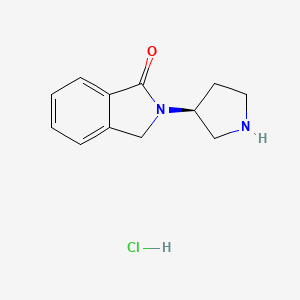

![Ethyl 2-(3-ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)acetate](/img/structure/B2541716.png)

![Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2541721.png)